5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-9-5-8-14-13(15)10-11-17-16(14)12-6-3-2-4-7-12/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUQFAQOSUIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 1 Phenyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives
Core Strategies for Tetrahydroisoquinoline Scaffold Construction
Pictet-Spengler Condensation: Principles, Mechanistic Pathways, and Catalytic Systems
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines. wikipedia.orgorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgjk-sci.com The driving force of this reaction is the formation of a highly electrophilic iminium ion, which then undergoes electrophilic aromatic substitution to form the new carbon-carbon bond, leading to the tetrahydroisoquinoline ring system. wikipedia.orgcutm.ac.in
The general mechanism proceeds through the following key steps:
Imine Formation: The β-arylethylamine reacts with a carbonyl compound to form a Schiff base (imine). jk-sci.com
Iminium Ion Generation: Under acidic conditions, the imine is protonated to form a reactive iminium ion. cutm.ac.in
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in a 6-endo-trig cyclization. jk-sci.com
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final tetrahydroisoquinoline product. jk-sci.comcutm.ac.in
A variety of catalytic systems can be employed, including protic acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), as well as Lewis acids such as boron trifluoride etherate (BF3·OEt2). jk-sci.com The reaction conditions are often harsher for less nucleophilic aromatic rings, such as a simple phenyl group, requiring higher temperatures and strong acids. wikipedia.org
The synthesis of the target molecule, 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler reaction necessitates a specific β-phenylethylamine precursor. This precursor must contain the methoxy (B1213986) group on the phenyl ring at the appropriate position to yield the 5-methoxy substituted product after cyclization.
The presence of electron-donating groups, such as a methoxy group, on the aromatic ring of the phenylethylamine precursor generally facilitates the Pictet-Spengler reaction, allowing it to proceed under milder conditions. jk-sci.com For the synthesis of 1-phenyl substituted tetrahydroisoquinolines, the corresponding aldehyde or ketone would be benzaldehyde (B42025) or a substituted benzaldehyde.
The acid-catalyzed cyclization is a critical step that dictates the final structure of the tetrahydroisoquinoline. The regioselectivity of the cyclization, which determines the position of the newly formed ring on the aromatic nucleus, is influenced by the substitution pattern of the starting β-arylethylamine. Electron-donating groups on the aromatic ring direct the electrophilic attack of the iminium ion. In the case of a meta-substituted phenylethylamine, such as one leading to a 5-methoxy product, the cyclization can potentially lead to two different regioisomers. Careful control of reaction conditions and the strategic placement of activating groups are crucial for achieving the desired regiochemical outcome.
The development of enantioselective Pictet-Spengler reactions has been a significant area of research, as many biologically active tetrahydroisoquinolines are chiral. Asymmetric synthesis can be achieved through several strategies:
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials can direct the stereochemical outcome of the cyclization.
Chiral Catalysts: The use of chiral Brønsted acids or Lewis acids can create a chiral environment that favors the formation of one enantiomer over the other. acs.org For instance, BINOL-phosphoric acid derivatives have been successfully used as catalysts. acs.org
Enzymatic Reactions: Biocatalysis, using enzymes like norcoclaurine synthase, offers a highly enantioselective route to tetrahydroisoquinolines under mild conditions. acs.org
These approaches have enabled the synthesis of a wide range of enantioenriched 1-substituted 1,2,3,4-tetrahydroisoquinolines. acs.org
Bischler-Napieralski Reaction: Acylation-Cyclization-Reduction Sequence
The Bischler-Napieralski reaction is another cornerstone in the synthesis of isoquinoline (B145761) derivatives. wikipedia.org This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions to form a 3,4-dihydroisoquinoline (B110456). nrochemistry.com This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.
The key steps in this sequence are:
Acylation: A β-phenylethylamine is first acylated to form the corresponding amide. For the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631), this would involve acylation with benzoyl chloride or a related derivative. google.com
Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), which promotes an intramolecular electrophilic aromatic substitution. nrochemistry.comorganic-chemistry.org The reaction is most effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.com Two plausible mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org
Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline (B50084). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4). nrochemistry.com
A patent describes the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline starting from β-phenylethylamine and benzoyl chloride, followed by cyclization with polyphosphoric acid and subsequent reduction. google.com
Multi-Component Reactions (MCRs) for Diverse Tetrahydroisoquinoline Libraries
Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. rsc.org MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate large libraries of structurally diverse compounds. rsc.orgnih.gov
Several MCRs have been developed for the synthesis of tetrahydroisoquinolines. researchgate.net These reactions often combine elements of other named reactions, such as the Pictet-Spengler or Mannich reactions, into a one-pot procedure. For example, a three-component reaction involving an aromatic aldehyde, an amine, and a third component can lead to the formation of a tetrahydroisoquinoline scaffold. rsc.org The combination of the Pictet-Spengler reaction with the Ugi multicomponent reaction has also been utilized to construct highly complex polycyclic architectures. mdpi.comnih.gov These approaches are particularly valuable for medicinal chemistry applications where the rapid generation of a diverse range of analogs is desired. rsc.org
Alternative and Emerging Synthetic Pathways
While traditional methods for constructing the tetrahydroisoquinoline (THIQ) core are well-established, several alternative and emerging pathways offer novel efficiencies and access to diverse derivatives. These include domino reactions and palladium-catalyzed cyclizations.
Domino Heck-aza-Michael Reaction: This powerful one-pot, three-component method allows for the rapid assembly of functionalized tetrahydroisoquinolines. researchgate.net The process typically begins with the in-situ formation of an acrylamide, which then undergoes an intermolecular Heck reaction with an aryl bromide. researchgate.net This is immediately followed by an intramolecular aza-Michael addition, which closes the ring to form the THIQ structure. researchgate.net This domino, or cascade, approach is highly efficient as it avoids the isolation of intermediates, saving time and resources. ku.edunih.gov It has been successfully used to create libraries of diverse, drug-like small molecules. ku.edu The key advantage of this pathway is its ability to introduce functionality at various points of the molecule by simply changing the initial components. ku.edu
Palladium-Catalyzed Cyclization: Palladium catalysis is a versatile tool for the synthesis of heterocyclic compounds, including tetrahydroisoquinolines. sci-hub.sersc.orgdivyarasayan.org Intramolecular Heck reactions, for example, can be used to form the heterocyclic ring. sci-hub.se The regioselectivity of these cyclizations (i.e., 5-exo-trig versus 6-endo-trig) can often be controlled by the choice of catalyst system and the addition of a hydride source. sci-hub.se For instance, a catalyst system of palladium acetate (B1210297) and triphenylphosphine (B44618) might favor a 6-endo-trig cyclization, while the addition of a hydride source can preferentially lead to the 5-exo-trig product. sci-hub.se This control over cyclization mode is crucial for the targeted synthesis of specific isomers. sci-hub.se Furthermore, palladium-catalyzed cascade reactions have been developed that can involve multiple bond-forming events in a single operation, such as a 5-exo-trig radical cyclization followed by an aromatic C–H alkylation. rsc.org
Multi-Step Synthesis Involving Henry, Nef-Carbonyl, Reductive Amination, and N-Alkylation
A multi-step synthetic route provides a highly controlled, albeit longer, approach to constructing substituted 1,2,3,4-tetrahydroisoquinoline derivatives. ijstr.org This sequence of classical organic reactions allows for the careful construction of the molecule, with purification of intermediates at each stage. ijstr.org
A representative sequence is as follows:
Henry Reaction: This reaction, also known as a nitroaldol reaction, is used to form a carbon-carbon bond between a nitroalkane and an aldehyde or ketone. In the context of THIQ synthesis, it can be used to create a key intermediate, such as 1-methoxy-3-(2-nitroethyl)benzene. ijstr.org
Nef-Carbonyl Reaction: The nitro group introduced in the Henry reaction can then be converted to a carbonyl group via the Nef reaction. ijstr.org This transformation is crucial for setting up the subsequent amination step.
Reductive Amination: The carbonyl intermediate is then reacted with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond and introduce the nitrogen atom that will become part of the heterocyclic ring. ijstr.orgunibe.chcore.ac.uk This step can be used to install the phenyl group on the nitrogen, for example, by using aniline (B41778) as the amine. ijstr.org
N-Alkylation: Following the formation of the core THIQ structure, the nitrogen atom can be further functionalized through N-alkylation. ijstr.org This allows for the introduction of a wide variety of substituents, leading to a diverse range of derivatives. ijstr.org
This multi-step approach has been shown to produce the desired tetrahydroisoquinoline derivatives in good yields, typically in the range of 80-90%. ijstr.org
Targeted Synthesis of this compound
The targeted synthesis of this compound requires careful consideration of how and when to introduce the key functional groups: the 5-methoxy group and the 1-phenyl moiety.
Strategic Incorporation of the 5-Methoxy Group
The presence of an electron-donating group, such as a methoxy group, on the phenethylamine (B48288) precursor can facilitate the cyclization step in classical THIQ syntheses like the Bischler-Napieralski and Pictet-Spengler reactions. rsc.org
Starting Material: The most straightforward strategy is to begin with a commercially available or readily synthesized phenethylamine that already bears the desired methoxy group at the correct position. For the synthesis of a 5-methoxy THIQ, a 2-(3-methoxyphenyl)ethylamine derivative would be the logical starting point.
Pictet-Spengler Reaction: In a Pictet-Spengler approach, this methoxy-substituted phenethylamine would be condensed with an appropriate aldehyde. rsc.orgnih.gov The electron-donating nature of the methoxy group activates the aromatic ring, promoting the electrophilic aromatic substitution that leads to ring closure.
Bischler-Napieralski Reaction: Similarly, in a Bischler-Napieralski synthesis, the methoxy-substituted phenethylamine is first acylated, and then the ring is closed using a dehydrating agent. rsc.org The methoxy group again aids in the cyclization step.
The synthesis of related compounds, such as 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been achieved starting from precursors like 2-naphthoic acid, where the methoxy group is introduced via a substitution reaction. researchgate.net
Introduction of the 1-Phenyl Moiety
The 1-phenyl group is a defining feature of the target molecule. Its introduction is a key step in the synthetic sequence.
Bischler-Napieralski/Reduction Sequence: A common and effective method is to use benzoyl chloride to acylate the starting phenethylamine. google.comgoogle.com This introduces the precursor to the 1-phenyl group. The subsequent Bischler-Napieralski cyclization with a dehydrating agent like polyphosphoric acid or phosphorus pentoxide yields a 1-phenyl-3,4-dihydroisoquinoline (B1582135) intermediate. google.comgoogle.com This intermediate is then reduced to the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline. google.com Common reducing agents for this step include sodium borohydride or catalytic hydrogenation. google.com
Pictet-Spengler Reaction: Alternatively, a Pictet-Spengler reaction can be employed. In this case, the phenethylamine is reacted with benzaldehyde. The resulting cyclization directly installs the phenyl group at the 1-position. rsc.org
The choice between these two classical methods often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves careful selection of reagents, solvents, catalysts, and reaction times and temperatures.
| Reaction Step | Reagents/Catalysts | Solvents | Conditions | Outcome |
| Acylation | Benzoyl chloride, alkali metal hydroxide | Water (in some methods) | Room temperature | High yield of N-phenethyl-benzamide; avoids organic solvents. google.com |
| Cyclization (Bischler-Napieralski) | Polyphosphoric acid or P₂O₅/POCl₃ | Benzene or neat | Heating | Formation of 1-phenyl-3,4-dihydroisoquinoline. google.comgoogle.com |
| Reduction | Sodium borohydride, Potassium borohydride, or Catalytic Hydrogenation (e.g., with a BIAMH system catalyst) | Alcohols (e.g., ethanol) | 0-100 °C or under hydrogen pressure | High yield and good optical purity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. google.compatsnap.com |
| Domino Heck-aza-Michael | Pd(OAc)₂, PPh₃, base | Not specified | Not specified | Rapid access to functionalized THIQs. researchgate.net |
For instance, in the reduction of 1-phenyl-3,4-dihydroisoquinoline, the choice of reducing agent and solvent can significantly impact the reaction's efficiency. google.com Asymmetric synthesis of the (S)-enantiomer has been achieved through catalytic hydrogenation using specific chiral catalysts, highlighting the importance of catalyst selection for stereochemical control. patsnap.com In biocatalytic approaches, protein engineering of imine reductases has been used to improve activity and stereoselectivity for the reduction of the dihydroisoquinoline precursor. ecust.edu.cn
Chemical Derivatization and Analog Generation
The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile template for the development of biologically active compounds. rsc.org Consequently, the chemical derivatization of the core this compound structure is of significant interest for generating analogs with potentially new or enhanced properties.
N-Substitution: The secondary amine at the 2-position is a common site for modification. nih.gov N-alkylation or N-acylation can be readily achieved to introduce a wide variety of substituents. For example, N-benzyl, N-benzoyl, or N-benzenesulfonyl groups can be appended to explore structure-activity relationships. nih.gov
Substitution on the 1-Phenyl Ring: The phenyl group at the 1-position can be substituted with various functional groups to probe their effect on biological activity. For example, derivatives with hydroxyl and methoxy groups on this phenyl ring have been synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov
Substitution on the Tetrahydroisoquinoline Core: Modifications to the aromatic ring of the THIQ core, beyond the existing 5-methoxy group, can also be explored. For instance, the introduction of additional hydroxyl or halo groups has been investigated in the context of developing dopamine (B1211576) receptor antagonists. nih.gov
These derivatization strategies allow for a systematic exploration of the chemical space around the this compound core, leading to the generation of libraries of analogs for biological screening. nih.govnih.gov
Functionalization at Nitrogen, Phenyl, and Tetrahydroisoquinoline Ring Positions
The functionalization of the this compound core is achieved through various chemical transformations targeting the secondary amine, the C-1 phenyl ring, and the tetrahydroisoquinoline nucleus itself. These modifications are crucial for exploring the structure-activity relationships of the resulting derivatives.
Nitrogen Atom Functionalization: The secondary amine at the N-2 position is a common site for modification. Standard N-alkylation and N-arylation reactions are employed to introduce a wide range of substituents. For instance, N-substituted tetrahydroisoquinolines can be synthesized via the Bischler–Napieralski cyclization, followed by reduction and subsequent N-acylation and reduction steps. rsc.org Another approach involves the reductive amination of the parent tetrahydroisoquinoline with various aldehydes and ketones. Photocatalytic methods have also been developed for the C-H functionalization at the C-1 position, which is facilitated by an N-aryl group, indicating a method for indirect functionalization influenced by the nitrogen substituent. beilstein-journals.org
Phenyl Ring Functionalization: The phenyl group at the C-1 position offers another handle for structural diversification. Substituents on this ring can significantly influence the biological activity of the molecule. The synthesis of analogues with substituted phenyl rings is typically achieved by employing appropriately substituted benzaldehydes or benzoyl chlorides in the initial steps of the tetrahydroisoquinoline synthesis, such as the Pictet-Spengler or Bischler-Napieralski reactions. For example, the synthesis of 1-phenyl-3,4-dihydroisoquinoline derivatives with various substituents on the phenyl ring has been reported as precursors to the corresponding tetrahydroisoquinolines. nih.gov
Tetrahydroisoquinoline Ring Functionalization: Modifications on the tetrahydroisoquinoline ring itself, other than at the nitrogen or C-1 position, are also synthetically important. This can involve the introduction of substituents on the aromatic portion of the isoquinoline core or at the C-3 and C-4 positions. For example, the synthesis of 3-substituted tetrahydroisoquinoline analogues has been explored to probe the spatial requirements of biological targets. nih.gov Ring-functionalized derivatives can be prepared by starting with appropriately substituted phenylethylamines in the core synthesis or through electrophilic aromatic substitution reactions on the pre-formed tetrahydroisoquinoline, provided the existing substituents direct the reaction to the desired position.
Synthesis of N-Substituted and Ring-Modified Analogues
The synthesis of N-substituted and ring-modified analogues of this compound allows for a systematic exploration of the chemical space around this scaffold.
N-Substituted Analogues: A variety of N-substituted analogues can be prepared using established methodologies. The choice of the N-substituent can range from simple alkyl and aryl groups to more complex moieties. The synthesis of a series of N-aryl-1,2,3,4-tetrahydroisoquinolines has been achieved through a multi-step sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and a final reductive cyclization. thieme-connect.com
| Starting Material | Reagent | N-Substituent | Reference |
| 2-Bromobenzylamine | Substituted Aniline | Substituted Phenyl | thieme-connect.com |
| Tetrahydroisoquinoline | Alkyl Halide | Alkyl | beilstein-journals.org |
| Tetrahydroisoquinoline | Arylboronic Acid/Aldehyde | Substituted Benzyl | acs.org |
Ring-Modified Analogues: The synthesis of ring-modified analogues involves altering the substitution pattern on the aromatic part of the tetrahydroisoquinoline core or introducing substituents at the C-3 or C-4 positions. The synthesis of various substituted 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines has been achieved from ketoamides, demonstrating the versatility of synthetic approaches to modify the core structure. nih.gov The Petasis three-component reaction followed by a Pomeranz–Fritsch double cyclization has been used to create complex tetracyclic tetrahydroisoquinoline derivatives, indicating the possibility of significant ring modifications. beilstein-journals.org
| Synthetic Strategy | Key Intermediates | Type of Analogue | Reference |
| Pictet-Spengler Reaction | Substituted Phenylethylamines | Ring-Substituted | rsc.org |
| Bischler-Napieralski Reaction | Substituted Phenylethylamides | Ring-Substituted | rsc.org |
| From Ketoamides | Hydroxyamides | C1-Substituted | nih.gov |
| Petasis/Pomeranz-Fritsch | Aminoacetaldehyde Acetals | Tetracyclic Fused | beilstein-journals.org |
Conjugation with Other Biologically Active Scaffolds
To explore the potential of synergistic effects or to target specific biological pathways, this compound can be conjugated with other known biologically active scaffolds. This approach can lead to the development of hybrid molecules with novel or enhanced properties.
The nonsteroidal N-phenyl-1,2,3,4-tetrahydroisoquinoline template has been explored as a steroid mimic, suggesting a strategy where the tetrahydroisoquinoline core is linked to steroidal fragments or designed to interact with steroid receptors. nih.gov The synthesis of such conjugates would typically involve functionalizing either the tetrahydroisoquinoline or the other bioactive molecule with a reactive group (e.g., a hydroxyl, amino, or carboxyl group) that can be used to form a covalent linkage between the two scaffolds. For instance, a tetrahydroisoquinoline derivative with a hydroxyl group could be esterified or etherified with a carboxylic acid or halide-containing bioactive molecule.
While specific examples of conjugating this compound with other scaffolds are not prevalent in the provided search results, the general principles of bioconjugation chemistry can be applied. The synthesis of spiro heterocyclic steroids demonstrates a methodology where a heterocyclic moiety is appended to a steroidal backbone, which could be adapted for creating tetrahydroisoquinoline-steroid conjugates. beilstein-journals.org The key would be the introduction of compatible functional groups on both the tetrahydroisoquinoline and the partner molecule to enable an efficient coupling reaction.
Pharmacological and Biological Activity of 5 Methoxy 1 Phenyl 1,2,3,4 Tetrahydroisoquinoline and Analogues: Mechanistic Studies Excluding Prohibited Elements
Molecular Target Interactions and Binding Profiles of 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and Analogues
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a significant pharmacophore found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. rsc.org The addition of methoxy (B1213986) and phenyl groups at various positions on this core structure profoundly influences its interaction with various molecular targets, including neurotransmitter receptors and enzymes. These structural modifications allow for the fine-tuning of binding affinity and selectivity, leading to the development of specialized molecular probes and potential therapeutic agents.
Receptor Binding Affinity and Selectivity
Analogues of this compound have been extensively studied for their interactions with several key receptor systems in the central nervous system.
The dopaminergic system, which includes five receptor subtypes (D1-D5), is crucial for regulating emotion, cognition, and movement. nih.gov The D2-like receptors (D2, D3, D4) are particularly important targets in neuropsychiatric research. Analogues of the tetrahydroisoquinoline framework have demonstrated significant affinity and selectivity for these receptors.
A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) "head" group displayed strong affinity for the dopamine (B1211576) D3 receptor (D3R) with excellent selectivity over D1 and D2 receptors. nih.gov For instance, the 4-fluorophenyl analogue in this series showed a strong D3R affinity with a Ki value of 4.4 nM. nih.gov Docking studies suggest that the tetrahydroisoquinoline portion of these molecules occupies the orthosteric binding pocket of the D3R, while interactions with the receptor's extracellular loop 2 contribute to the observed D3R versus D2R selectivity. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Selected Tetrahydroisoquinoline Analogues
| Compound Analogue | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D3R Selectivity (D1/D3) | D3R Selectivity (D2/D3) |
| 4-fluorophenyl analogue of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | >10,000 | 258 | 4.4 | >2272 | ~59 |
| 3-methoxyphenyl analogue of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | >10,000 | 126 | 10.3 | >970 | ~12 |
Serotonin (5-HT) receptors are a large family of G protein-coupled receptors that mediate a vast array of physiological functions. nih.gov The 5-HT1A and 5-HT2A subtypes are prominent targets for neuropsychiatric drug development. nih.govnih.gov Studies on related structures show that modifications to the core scaffold significantly influence binding. For example, in a series of coumarin (B35378) derivatives, which also interact with serotonergic receptors, the position of a methoxy group on an attached phenyl ring was found to be a critical determinant of affinity for both 5-HT1A and 5-HT2A receptors. mdpi.com Specifically, for the 5-HT2A receptor, a methoxy group in the meta position of the phenyl ring was present in four of the five derivatives with the highest affinity. mdpi.com While direct binding data for this compound is not detailed, the affinity of its structural motifs for these receptors in other molecular contexts underscores the potential for interaction.
The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells, making it a target for cancer imaging and therapeutics. researchgate.net Tetrahydroisoquinoline derivatives have emerged as a class of compounds with high affinity and selectivity for the σ2 receptor. researchgate.netnih.gov
Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have shown excellent binding affinities and selectivity for the σ2 receptor over the σ1 subtype. researchgate.netupenn.edu For example, the compound (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline demonstrated a Ki value of 0.59 nM for the σ2 receptor and 48.4 nM for the σ1 receptor, yielding a high selectivity ratio. upenn.edunih.gov The presence of methoxy groups on the tetrahydroisoquinoline ring is often favorable for σ2 affinity. nih.gov Research has shown that adding an electron-donating methoxy group to the para-position of a linked benzamide (B126) phenyl ring can dramatically improve σ2 selectivity by over 600-fold. nih.gov
Table 2: Sigma Receptor Binding Affinities of Selected Tetrahydroisoquinoline Analogues
| Compound Analogue | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline upenn.edunih.gov | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 |
| Desmethyl analogue of above upenn.edunih.gov | 108 ± 35 | 4.92 ± 0.59 | ~22 |
| CM398 sci-hub.se | 19,300 | 18.2 | >1000 |
| Compound 3b (benzamide derivative) researchgate.net | >10,000 | 5 | >2000 |
| Compound 4e (benzamide derivative) researchgate.net | >10,000 | 6 | >1667 |
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer agents. nih.gov A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) and 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogues were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov These compounds were found to interact with tubulin, disrupt microtubule dynamics, and inhibit cell proliferation. nih.govnih.gov
One study identified a lead compound, an N-aryl 6-methoxy-1,2,3,4-tetrahydroquinoline, as a potent tubulin polymerization inhibitor that targets the colchicine (B1669291) binding site. nih.gov A derivative, compound 4a, inhibited tubulin assembly with an IC50 value of 0.85 μM, which was more potent than the reference compound combretastatin (B1194345) A-4 (CA-4) in the same assay. nih.gov Molecular modeling suggests the trimethoxybenzene ring of these types of compounds fits into the β-tubulin subunit. mdpi.com
Table 3: Tubulin Polymerization Inhibition by Tetrahydroisoquinoline/quinoline Analogues
| Compound Analogue | Tubulin Polymerization IC50 (μM) |
| Compound 4a (N-aryl 6-methoxy-1,2,3,4-tetrahydroquinoline) nih.gov | 0.85 |
| Combretastatin A-4 (CA-4) (Reference) nih.gov | 1.2 |
| Compound 22a (benzo[b]furan-triazole hybrid) mdpi.com | 4.1 |
Enzyme Inhibition and Modulatory Effects
Beyond receptor binding, tetrahydroisoquinoline derivatives have been shown to modulate the activity of various enzymes.
Derivatives of the N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. bath.ac.uknih.gov Synthetic exploration of this scaffold identified compounds with significant inhibitory activity; one racemic compound possessing a 6-hydroxy group and an N-4'-chlorophenyl substitution demonstrated an IC50 of approximately 350 nM. bath.ac.uknih.gov
Furthermore, certain endogenous tetrahydroisoquinolines have shown protective effects within the mitochondrial respiratory chain. nih.gov For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) was found to prevent the inhibition of mitochondrial complex I caused by the neurotoxin MPP+. nih.gov This protective action is not due to antioxidant activity but is postulated to be a "shielding effect" on the energetic machinery of the mitochondria. nih.gov Other studies have shown that THIQ analogues can inhibit enzymes crucial for bacterial survival, such as MurE synthetase and mycobacterial ATP synthetase. rsc.org
Inhibition of Neurotransmitter Metabolism Enzymes (e.g., Phenylethanolamine N-methyltransferase, PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. Inhibition of PNMT is a therapeutic strategy for various conditions. Tetrahydroisoquinoline derivatives have been extensively studied as PNMT inhibitors.
The introduction of substituents at the 3-position can also modulate activity and selectivity. For example, 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline is a more selective PNMT inhibitor compared to the parent THIQ. nih.gov Combining a 3-substituent with a 7-aminosulfonyl group can lead to a synergistic increase in PNMT inhibitory potency and a reduction in affinity for the α2-adrenoceptor, thereby enhancing selectivity. nih.gov
| Compound | PNMT Ki (μM) | α2-Adrenoceptor Ki (μM) | Selectivity (α2 Ki/PNMT Ki) |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 9.7 | 0.35 | 0.036 |
| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | 2.1 | 0.76 | 0.36 |
| 3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | 1.1 | 6.6 | 6.0 |
| 7-Aminosulfonyl-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) | 0.55 | 100 | 180 |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 0.34 | 1400 | 4100 |
Data sourced from: nih.gov
Modulation of Ion Pumps (e.g., Na+, K+-ATPase)
The sodium-potassium pump (Na+,K+-ATPase) is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Its modulation can have profound physiological effects. While direct studies on the interaction of this compound with Na+,K+-ATPase are not prevalent in the literature, research on other heterocyclic compounds provides a basis for potential interactions. For example, halogenated phenylquinolinones have been identified as efficient inhibitors of Na+,K+-ATPase, with IC50 values in the micromolar range. nih.gov The inhibitory action of these compounds is particularly effective at higher potassium concentrations. nih.gov Various drugs, including some cardiac, antiepileptic, sedative, and antihistaminic agents, have been shown to inhibit brain Na+,K+-ATPase activity. nih.gov Given the structural similarities of the tetrahydroisoquinoline core to various bioactive molecules, it is plausible that its derivatives could interact with ion pumps, though specific research is required to confirm this.
Inhibition of Pathogen-Specific Enzymes (e.g., MurE Synthetase, DNA Gyrase, Reverse Transcriptase)
The development of novel antimicrobial and antiviral agents is a critical area of research. Tetrahydroisoquinoline derivatives have been investigated for their potential to inhibit enzymes essential for the survival and replication of pathogens.
MurE Synthetase: There is a lack of specific data in the reviewed literature regarding the inhibition of MurE synthetase by this compound or its close analogues.
DNA Gyrase: DNA gyrase is a bacterial enzyme crucial for DNA replication, making it an attractive target for antibiotics. While specific inhibitory data for this compound against DNA gyrase is not available, the broader class of isoquinoline (B145761) derivatives has been explored for antibacterial properties.
Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are an important class of antiretroviral drugs. Several studies have explored 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as potential HIV-1 RT inhibitors. nih.govendotherm-lsm.com The inhibitory activity is dependent on the nature and position of substituents on the phenyl ring. nih.gov
| Compound | Substitution on Phenyl Ring | % Inhibition at 100 μM |
|---|---|---|
| Analogue 1 | Unsubstituted | 34.32 |
| Analogue 2 | 4-Methyl | 52.46 |
| Analogue 3 | 4-Bromo | 54.28 |
| Analogue 4 | 3,4-Dimethyl | 58.12 |
| Analogue 5 | 3,4,5-Trimethoxy | 56.42 |
Data sourced from: nih.gov
Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases, including metabolic disorders and cancer. Tetrahydroisoquinoline derivatives have been investigated as potential NNMT inhibitors. A series of cationic bis(aryltriazol-4-yl)methyl)-6,7-dimethoxytetrahydroisoquinolinium derivatives have been shown to effectively inhibit human NNMT with IC50 values in the low micromolar range. The structure-activity relationship studies revealed that electron-withdrawing substituents on the phenyl-triazole moiety were favorable for activity.
| Compound | Enzymatic IC50 (μM) | Cell-based IC50 (μM) |
|---|---|---|
| Analogue A | 3.177 | 21.75 |
| Analogue B | 7.9 | 2.81 |
| Analogue C | 4.477 | 1.97 |
Data sourced from:
Interactions with Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A)
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Understanding the interactions of compounds with these enzymes is vital for predicting potential drug-drug interactions.
CYP2D6: CYP2D6 is known to be involved in the metabolism of various centrally acting drugs. It has been demonstrated that CYP2D6 can metabolize 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonism. This metabolism can be inhibited by the CYP2D6 inhibitor quinidine. Given that tetrahydroisoquinolines are structurally related to MPTP, it is plausible that they are also substrates or inhibitors of CYP2D6. However, specific studies on the interaction of this compound with CYP2D6 are limited.
CYP3A4: CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in humans. Inhibition of CYP3A4 can lead to significant drug-drug interactions. While there is extensive research on the inhibition of CYP3A4 by various compounds, including flavonoids and ritonavir (B1064) analogues, specific data on the interaction of this compound with CYP3A4 is not well-documented in the reviewed literature.
In Vitro and In Vivo (Animal Model) Biological Evaluations
Neuropharmacological Investigations in Animal Models and Neuronal Cell Lines
The neuropharmacological effects of tetrahydroisoquinoline derivatives are of significant interest due to their structural resemblance to endogenous neurochemicals and known neurotoxins.
In animal models, certain tetrahydroisoquinoline derivatives have been shown to possess neuropharmacological activity. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has demonstrated antihyperalgesic and antiallodynic effects in a mouse model of diabetic neuropathic pain.
In vitro studies using neuronal cell lines have provided insights into the cytotoxic potential of these compounds. A study on 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives in PC12 cells, a rat pheochromocytoma cell line commonly used in neurobiological research, revealed that compounds with bulky alkyl or aryl substituents at the C-1 position significantly affected cell viability. Specifically, 1-phenyl-1,2,3,4-tetrahydroisoquinoline was found to moderately induce apoptosis in these cells. The cytotoxicity appeared to be related to the size and electron-donating properties of the substituent at the 1-position.
| Compound (1-substituent) | Effect on Cell Viability | Apoptosis Induction |
|---|---|---|
| 1-Cyclobutyl-THIQ | Significant effect | Not specified |
| 1-Cyclohexyl-THIQ | Significant effect | Strong |
| 1-Phenyl-THIQ | Significant effect | Moderate |
| 1-Benzyl-THIQ | Significant effect | Not specified |
Data sourced from:
Anticancer Research in Cell Lines and Animal Xenograft Models
The THIQ scaffold has served as a foundation for the development of novel compounds with potential anticancer activity. nih.gov These derivatives have been evaluated for their ability to kill cancer cells, halt their proliferation, and interfere with processes essential for tumor growth, such as angiogenesis and oncogenic signaling.
A range of synthetic THIQ analogues have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The efficacy of these compounds often depends on the specific substitutions on the phenyl ring and the THIQ nucleus. nih.gov For instance, one study highlighted a derivative, GM-3-121, which showed significant antiproliferative activity with IC50 values of 0.43, 0.37, and 0.01 µg/mL against MCF-7 (breast), MDA-MB-231 (breast), and Ishikawa (endometrial) cancer cell lines, respectively. nih.gov Another study identified novel 5,6,7,8-tetrahydroisoquinolines, with compound 7e being the most potent against the A549 lung cancer cell line (IC50: 0.155 µM) and compound 8d showing the highest potency against the MCF7 breast cancer cell line (IC50: 0.170 µM). nih.gov
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| GM-3-121 | MCF-7 | Breast Cancer | 0.43 µg/mL | nih.gov |
| GM-3-121 | MDA-MB-231 | Breast Cancer | 0.37 µg/mL | nih.gov |
| GM-3-121 | Ishikawa | Endometrial Cancer | 0.01 µg/mL | nih.gov |
| Compound 7e | A549 | Lung Cancer | 0.155 µM | nih.gov |
| Compound 8d | MCF7 | Breast Cancer | 0.170 µM | nih.gov |
| Compound 15 | MCF-7 | Breast Cancer | 15.16 µM | nih.gov |
| Compound 15 | HepG-2 | Liver Cancer | 18.74 µM | nih.gov |
| Compound 15 | A549 | Lung Cancer | 18.68 µM | nih.gov |
A primary mechanism through which THIQ derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple pathways.
One analogue, LFZ-4-46, was found to induce apoptosis and cell cycle arrest by causing DNA damage, evidenced by the activation of γ-H2AX. ingentaconnect.com Other tetrahydroquinoline derivatives induce apoptosis by generating reactive oxygen species (ROS). tuni.fi For example, the compound 4ag was shown to induce intracellular ROS, which in turn elevated mitochondrial ROS, leading to the disruption of the mitochondrial membrane potential and subsequent activation of Caspase-3/7 in glioblastoma cells. tuni.fi The neurotoxin analogue 1BnTIQ was also shown to induce apoptosis in dopaminergic cells by increasing the expression of the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-xL, and forming active caspase-3. nih.gov Further studies on other THIQ analogues demonstrated cell cycle arrest at the G2/M or S phase, leading to a significant increase in the apoptotic cell population. nih.govnih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting angiogenesis is therefore a key strategy in cancer therapy. Certain THIQ derivatives have been identified as potent anti-angiogenic agents, with their mechanism often linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) receptors. nih.govnih.gov
One derivative, GM-3-121, demonstrated potent anti-angiogenesis activity with an IC50 value of 1.72 µM. nih.govnih.govresearchgate.net Another analogue, GM-3-13, which bears a methoxy group on the 4-position of the phenyl ring, showed moderate anti-angiogenic activity with an IC50 of 5.44 µM. nih.gov These findings indicate that the THIQ scaffold is a promising template for developing inhibitors of angiogenesis.
The KRAS oncogene is one of the most frequently mutated genes in human cancers, including colorectal, lung, and pancreatic cancers, making it an attractive therapeutic target. nih.govnih.gov Several studies have shown that THIQ derivatives can effectively inhibit the KRAS signaling pathway. nih.govnih.gov
A series of THIQs were evaluated for their KRAS inhibitory activity against various colon cancer cell lines. nih.gov The derivative GM-3-18, which has a chloro group at the 4-position of the phenyl ring, exhibited significant KRAS inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across all tested colon cancer cell lines. nih.govnih.govresearchgate.netbohrium.com Molecular docking studies suggest these compounds bind to the active site of the KRAS protein. nih.gov The potent inhibition of this key oncogenic pathway highlights a specific mechanism through which these compounds can exert their anticancer effects.
| Compound | Target Pathway | Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| GM-3-18 | KRas | Colo320 | 0.9 µM - 10.7 µM | nih.govresearchgate.net |
| GM-3-18 | KRas | DLD-1 | 0.9 µM - 10.7 µM | nih.govresearchgate.net |
| GM-3-18 | KRas | HCT116 | 0.9 µM - 10.7 µM | nih.govresearchgate.net |
| GM-3-18 | KRas | SNU-C1 | 0.9 µM - 10.7 µM | nih.govresearchgate.net |
| GM-3-18 | KRas | SW480 | 0.9 µM - 10.7 µM | nih.govresearchgate.net |
Antimicrobial Activity against Bacterial and Fungal Pathogens
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been identified as a promising framework for the design of new therapeutics with a broad spectrum of activity against various microbial pathogens. This section details the antimicrobial properties of this compound and its analogues against a range of bacteria and fungi.
Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria
Analogues of 1,2,3,4-tetrahydroisoquinoline have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural flexibility of the THIQ scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.
Research into novel THIQ analogues has revealed promising results. For instance, certain chiral quaternary N-spiro ammonium (B1175870) bromides containing a 3′,4′-dihydro-1′H-spiro-[isoindoline-2,2′-isoquinoline] core have shown potent bacteriostatic and bactericidal properties against nine pathogenic bacterial strains. Within this series, some analogues were found to be more potent against Gram-negative bacteria. Specifically, compounds 132–135 (structures not provided in the source) were more effective than the standard antibiotic norfloxacin (B1679917) against Campylobacter jejuni. Furthermore, compound 136 (structure not provided) exhibited greater potency than ciprofloxacin (B1669076) against the Gram-positive bacteria Streptococcus mutans and Bacillus subtilis nih.gov.
The introduction of lipid-like choline (B1196258) moieties into the THIQ structure has also been explored to improve absorption and antibacterial efficacy. This approach has yielded compounds with good antibacterial activity. For example, compound 138 (structure not provided) was found to be more active against Gram-positive bacteria, whereas compound 139 (structure not provided) showed superior activity against Gram-negative bacterial species nih.gov.
A new class of alkynyl isoquinoline compounds, synthesized via Sonogashira coupling, has also demonstrated strong bactericidal activity against a wide array of Gram-positive bacteria nih.gov. These findings underscore the potential of the isoquinoline scaffold in developing new antibacterial agents.
Table 1: Antibacterial Activity of Selected Tetrahydroisoquinoline Analogues
| Compound/Analogue | Target Organism(s) | Activity/Potency | Reference |
|---|---|---|---|
| Chiral quaternary N-spiro ammonium bromides (132-135) | Campylobacter jejuni (Gram-negative) | More potent than norfloxacin | nih.gov |
| Chiral quaternary N-spiro ammonium bromide (136) | Streptococcus mutans, Bacillus subtilis (Gram-positive) | More potent than ciprofloxacin | nih.gov |
| THIQ analogue with lipid-like choline moiety (138) | Gram-positive bacteria | Good activity | nih.gov |
| THIQ analogue with lipid-like choline moiety (139) | Gram-negative bacteria | Superior activity | nih.gov |
| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria | Strong bactericidal activity | nih.gov |
Efficacy against Multidrug-Resistant Strains
A significant area of research has been the evaluation of THIQ analogues against multidrug-resistant (MDR) bacterial strains. The unique mechanisms of action of some of these compounds may allow them to circumvent existing resistance pathways.
One study focused on SF5- and SCF3-substituted tetrahydroquinoline compounds, which were found to be potent bactericidal agents against MDR persister Gram-positive bacteria. Several of these compounds were active against methicillin-resistant Staphylococcus aureus (MRSA) and two of the most critical strains of vancomycin-resistant Enterococcus (VRE), namely E. faecalis and E. faecium. The lead compound from this study, HSD1835, demonstrated bactericidal activity against stationary phase persister MRSA and was found to act by disrupting the bacterial membrane nih.gov.
Similarly, the aforementioned alkynyl isoquinoline compounds, HSN584 and HSN739, have shown strong bactericidal activity against MRSA and vancomycin-resistant S. aureus (VRSA) strains. An important finding was that these compounds could reduce the MRSA load within macrophages, a task at which vancomycin, a standard treatment for MRSA infections, was ineffective. This suggests that these compounds can target intracellular bacteria. Furthermore, both HSN584 and HSN739 exhibited a low propensity for the development of bacterial resistance nih.gov. These compounds also displayed potent activity against fluoroquinolone-resistant S. aureus strains nih.gov.
Table 2: Efficacy of Tetrahydroisoquinoline and Isoquinoline Analogues against Multidrug-Resistant Bacteria
| Compound/Analogue | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| SF5- and SCF3-substituted tetrahydroquinolines | MRSA, VRE (E. faecalis, E. faecium) | Potent bactericidal activity; active against persister cells. | nih.gov |
| HSD1835 | MRSA | Disrupts bacterial membranes. | nih.gov |
| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRSA, Fluoroquinolone-resistant S. aureus | Strong bactericidal activity; reduces intracellular MRSA load in macrophages; low resistance development. | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, tetrahydroisoquinoline and tetrahydroquinoline derivatives have been investigated for their potential as antifungal agents against a variety of pathogenic fungi.
A study on synthetic tetrahydroquinolines with different substitution patterns revealed that compounds featuring a methoxy group displayed noteworthy activity against the phytopathogenic fungus Cladosporium cladosporoides, with a minimum inhibitory concentration (MIC) value of 13.75 μg/mL researchgate.net.
In a more recent effort, a series of 32 novel tetrahydroisoquinoline derivatives were designed and synthesized. Most of these compounds showed medium to excellent antifungal activity against six phytopathogenic fungi. Notably, compounds A13 and A25 were particularly effective against Alternaria alternata, with EC50 values of 2.375 and 2.251 mg/L, respectively, which are comparable to the commercial fungicide boscalid (B143098) (EC50 = 1.195 mg/L). Further in vivo experiments showed that compound A13 provided significant protection against A. alternata. Mechanistic studies suggested that compound A13 may exert its antifungal effect by acting on the succinate (B1194679) dehydrogenase (SDH) enzyme and causing damage to the mycelium morphology nih.gov.
Another research group designed and synthesized novel tetrahydroisoquinoline compounds based on the structure of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungi. The results indicated that all the lead compounds possessed potent antifungal activities. Specifically, compounds 6 and 7 (structures not provided) demonstrated antifungal activity that was equal to or stronger than the standard antifungal drug fluconazole (B54011) against five tested fungal species researchgate.net.
Table 3: Antifungal Activity of Tetrahydroisoquinoline and Tetrahydroquinoline Analogues
| Compound/Analogue | Target Organism(s) | Activity/Potency | Reference |
|---|---|---|---|
| Tetrahydroquinolines with a methoxy group | Cladosporium cladosporoides | MIC = 13.75 μg/mL | researchgate.net |
| Tetrahydroisoquinoline derivative A13 | Alternaria alternata | EC50 = 2.375 mg/L (comparable to boscalid) | nih.gov |
| Tetrahydroisoquinoline derivative A25 | Alternaria alternata | EC50 = 2.251 mg/L (comparable to boscalid) | nih.gov |
| Tetrahydroisoquinoline derivatives 6 and 7 | Five tested fungal species | Equal or stronger activity than fluconazole | researchgate.net |
Antitubercular and Antiparasitic Potential
The therapeutic potential of the tetrahydroisoquinoline scaffold extends to other infectious diseases, including tuberculosis and parasitic infections.
A series of 5,8-disubstituted THIQ analogues have been synthesized and evaluated for their antimycobacterial properties. Some of these analogues were found to be potent against Mycobacterium tuberculosis. Compound 143 (structure not provided) also exhibited good clearance properties and was a potent inhibitor of the mycobacterial ATP synthase enzyme nih.gov. In a separate study, researchers identified cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone as an inhibitor of M. tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the bacterium's survival. This work highlighted the importance of the isoquinoline ring for the compound's antitubercular activity nih.gov.
In the realm of antiparasitic agents, a study of twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues revealed that seventeen of them displayed moderate antiplasmodial activity, while two were highly active against Plasmodium falciparum in vitro researchgate.net. Additionally, while not direct analogues, the potent in vivo antitrypanosomal activity of 5-phenylpyrazolopyrimidinone analogues further suggests the utility of related heterocyclic scaffolds in developing antiparasitic drugs semanticscholar.org.
Table 4: Antitubercular and Antiparasitic Activity of Tetrahydroisoquinoline Analogues
| Compound/Analogue | Target Organism/Disease | Key Findings | Reference |
|---|---|---|---|
| 5,8-disubstituted THIQ analogues (e.g., 143) | Mycobacterium tuberculosis | Potent activity; inhibition of mycobacterial ATP synthase. | nih.gov |
| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Mycobacterium tuberculosis | Inhibition of IMPDH. | nih.gov |
| 1-Aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues | Plasmodium falciparum (Malaria) | Moderate to high antiplasmodial activity. | researchgate.net |
Anti-Inflammatory Response Modulation
Beyond their antimicrobial properties, certain tetrahydroisoquinoline alkaloids have been investigated for their ability to modulate inflammatory responses. Inflammation is a complex biological process that is central to many diseases, and the identification of new anti-inflammatory agents is of great therapeutic interest.
A synthetic tetrahydroisoquinoline alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), has been shown to possess significant anti-inflammatory effects in both in vivo and in vitro models. In a carrageenan-induced paw edema model, pre-treatment with MHTP resulted in an antiedematogenic effect, which was attributed to the inhibition of prostaglandin (B15479496) E2 (PGE2) action nih.govresearchgate.net.
Furthermore, MHTP demonstrated an ability to reduce inflammatory cell migration. In a model of carrageenan-induced peritonitis, MHTP diminished the total leukocyte migration into the peritoneal cavity by 41.5%, with a notable reduction in polymorphonuclear cells (59.6%) nih.govresearchgate.net. In an experimental model of acute lung injury, MHTP inhibited the migration of total inflammatory cells and polymorphonuclear cells into the lungs by 58% and 67.5%, respectively nih.govresearchgate.net.
In vitro studies with lipopolysaccharide (LPS)-stimulated macrophages showed that MHTP, at non-cytotoxic concentrations, decreased the production of nitric oxide (NO). The alkaloid also reduced the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as the anti-inflammatory cytokine interleukin-10 (IL-10) nih.govresearchgate.net. These findings indicate that MHTP has an anti-inflammatory effect by inhibiting PGE2 function, reducing the migration of inflammatory cells to the site of inflammation, and modulating the production of inflammatory mediators nih.govresearchgate.net.
Table 5: Anti-Inflammatory Effects of 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP)
| Experimental Model | Effect of MHTP | Key Findings | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema (in vivo) | Antiedematogenic | Inhibition of PGE2 action. | nih.govresearchgate.net |
| Carrageenan-induced peritonitis (in vivo) | Reduced leukocyte migration | 41.5% reduction in total leukocytes; 59.6% reduction in polymorphonuclear cells. | nih.govresearchgate.net |
| Acute lung injury (in vivo) | Reduced inflammatory cell migration into lungs | 58% reduction in total inflammatory cells; 67.5% reduction in polymorphonuclear cells. | nih.govresearchgate.net |
| LPS-stimulated macrophages (in vitro) | Decreased production of inflammatory mediators | Reduction in NO, IL-1β, and IL-6. | nih.govresearchgate.net |
Future Research Directions and Translational Implications
Identification of Novel Therapeutic Applications Based on Mechanistic Insights
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) (THIQ) core is a recognized pharmacophore with a diverse range of biological activities. Analogues of this scaffold have demonstrated potential as anticancer and neuroprotective agents. A deeper understanding of the specific mechanistic pathways modulated by the 5-methoxy-1-phenyl substitution is crucial for unlocking its full therapeutic potential.
Future investigations should aim to elucidate the precise molecular targets of 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. For instance, studies on related 1-phenyl-THIQ derivatives have identified them as potential tubulin polymerization inhibitors, suggesting a possible application in oncology. Further research could explore if the 5-methoxy-1-phenyl analogue shares this mechanism and evaluate its efficacy against various cancer cell lines.
Moreover, the structural similarity of THIQs to endogenous neurochemicals suggests a potential role in neurological disorders. Some 1-phenyl-THIQ analogues have been investigated as D1 dopamine (B1211576) receptor antagonists. It is therefore pertinent to investigate the affinity and functional activity of this compound at various neurotransmitter receptors and transporters to explore its potential in treating conditions such as Parkinson's disease, depression, or schizophrenia.
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
Building upon the foundational structure of this compound, the rational design and synthesis of next-generation analogues offer a promising avenue for enhancing therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies are paramount in this endeavor. By systematically modifying the substituents on both the isoquinoline (B145761) and phenyl rings, researchers can identify key structural features that govern potency and target specificity.
For example, alterations to the methoxy (B1213986) group at the 5-position, or the introduction of various substituents on the phenyl ring, could significantly impact biological activity. The synthesis of a library of analogues with diverse electronic and steric properties would provide valuable data for constructing robust SAR models. These models would, in turn, guide the design of compounds with optimized pharmacological profiles, potentially leading to the discovery of candidates with superior potency and reduced off-target effects.
Advanced Computational Approaches for Deeper Understanding of Ligand-Target Interactions
Advanced computational techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, are indispensable tools for accelerating the drug discovery process for this compound and its derivatives. acs.orgwikipedia.orgmdpi.comslideshare.net
Molecular docking simulations can predict the binding orientation and affinity of the compound within the active site of potential biological targets, such as tubulin or dopamine receptors. wikipedia.org This provides valuable insights into the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that drive ligand binding.
QSAR studies can establish a mathematical relationship between the structural properties of a series of analogues and their biological activities. acs.orgmdpi.comslideshare.net This allows for the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for the design of new and diverse scaffolds with similar therapeutic potential.
Development of Robust and Scalable Synthetic Routes for Academic and Potential Industrial Scale-Up
The translation of a promising lead compound from the laboratory to clinical application hinges on the development of efficient, cost-effective, and scalable synthetic routes. For this compound, established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide a solid foundation.
The Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a widely used and powerful tool for the synthesis of tetrahydroisoquinolines. wikipedia.org Similarly, the Bischler-Napieralski reaction , which proceeds via the cyclization of a β-arylethylamide, offers another viable synthetic pathway. pharmaguideline.com
Q & A
Q. What are the common synthetic routes for preparing 5-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization strategies such as the Pictet-Spengler reaction or Bischler-Napieralski reaction . For example, phenylethylamine derivatives can undergo acetylation followed by acid-catalyzed cyclization (e.g., using methanesulfonic acid) and subsequent reduction (e.g., NaBH₄) . Key parameters include:
- Catalyst selection : Strong acids (e.g., H₂SO₄, POCl₃) for cyclization.
- Temperature control : Optimized to avoid side reactions (e.g., 80–100°C for cyclization).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for purity.
- Analytical validation : NMR (¹H/¹³C) to confirm substituent positions, LC-MS for purity (>95%) .
Q. How is the structural integrity and purity of this compound verified in synthetic chemistry research?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm) and tetrahydroisoquinoline backbone signals.
- LC-MS : Confirm molecular ion peak ([M+H]⁺) and rule out impurities.
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity.
- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration and bond angles .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the neuropharmacological potential of this compound, considering structural analogs like salsolinol and MPTP derivatives?
- Methodological Answer :
- In vitro models :
- SH-SY5Y neuroblastoma cells : Assess neurotoxicity/neuroprotection via MTT assay, ROS detection, and caspase-3 activation .
- Dopamine receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]SCH23390 for D1 receptors).
- In vivo models :
- MPTP-induced parkinsonism in rodents : Compare rotational behavior and nigrostriatal dopamine depletion .
- Mechanistic studies : Transcriptomics (RNA-seq) to identify pathways like oxidative stress or mitochondrial dysfunction .
Q. How can researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives, such as neuroprotective vs. neurotoxic effects?
- Methodological Answer :
- Dose-response studies : Test a wide concentration range (nM to mM) to identify biphasic effects.
- Cell-type specificity : Compare primary neurons vs. immortalized lines (e.g., SH-SY5Y vs. PC12 cells).
- Metabolite profiling : LC-MS/MS to detect reactive intermediates (e.g., quinone species) that may drive toxicity .
- Computational modeling : Molecular docking to predict binding affinities for targets like MAO-B or dopamine transporters .
Q. What methodologies are utilized to assess the role of this compound in modulating angiogenesis and wound healing pathways, as suggested by studies on CKD712?
- Methodological Answer :
- In vitro assays :
- Human dermal fibroblast (HDF) migration : Scratch assay with time-lapse microscopy .
- VEGF quantification : ELISA of cell culture supernatants after treatment .
- HO-1 inhibition : Co-treatment with zinc protoporphyrin (ZnPP) to block HO-1 activity .
- In vivo models :
- Full-thickness skin wounding in mice : Measure wound closure rate and histopathology (collagen deposition, angiogenesis) .
Structural and Functional Analysis
Q. How do structural modifications, such as methoxy group position or phenyl substitution, influence the biological activity of tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies :
- Methoxy positional isomers : Compare 5-, 6-, or 7-methoxy analogs in receptor binding assays .
- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.
- Computational tools : Molecular dynamics simulations to predict steric/electronic effects on target binding .
Q. What are the best practices for evaluating the blood-brain barrier (BBB) permeability of this compound in preclinical neuropharmacology research?
- Methodological Answer :
- In vitro BBB models : Co-culture of endothelial cells (hCMEC/D3) and astrocytes to measure transendothelial electrical resistance (TEER) and permeability .
- PAMPA-BBB assay : Predict passive diffusion using artificial membrane permeability .
- In vivo pharmacokinetics : Administer compound intravenously, followed by LC-MS quantification in plasma and brain homogenates .
Data Contradiction and Reproducibility
Q. How should researchers address variability in tetrahydroisoquinoline synthesis yields across different laboratories?
- Methodological Answer :
- Standardized protocols : Publish detailed reaction conditions (solvent purity, catalyst batch).
- Quality control : NMR and LC-MS data sharing via repositories (e.g., PubChem) for cross-validation .
- Collaborative trials : Multi-lab reproducibility studies to identify critical variables (e.g., humidity, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
